Sec-butyl methyl ether

Vue d'ensemble

Description

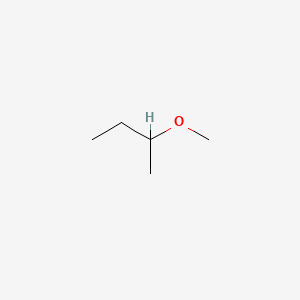

Sec-butyl methyl ether, also known as 2-methoxybutane, is an acyclic methyl ether with the molecular formula C5H12O. It is a colorless liquid with a characteristic ether-like odor. This compound is used primarily as a solvent in organic synthesis due to its ability to dissolve a wide range of substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sec-butyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of sodium sec-butylate with methyl iodide . This reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: On an industrial scale, this compound is produced by the intermolecular dehydration of sec-butyl alcohol and methanol . This method is efficient and cost-effective, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Sec-butyl methyl ether primarily undergoes substitution reactions. For instance, it can be cleaved by strong acids such as hydroiodic acid (HI) to form sec-butyl iodide and methanol .

Common Reagents and Conditions:

Substitution: Hydroiodic acid (HI) is commonly used for the cleavage of this compound.

Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation under harsh conditions to form corresponding alcohols and acids.

Major Products:

Substitution: Sec-butyl iodide and methanol.

Oxidation: Sec-butyl alcohol and butyric acid.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Sec-butyl methyl ether is characterized by its colorless liquid form and ether-like odor. It is primarily synthesized through two methods:

- Williamson Ether Synthesis : This method involves the reaction of sodium sec-butylate with methyl iodide.

- Intermolecular Dehydration : On an industrial scale, it is produced by dehydrating sec-butyl alcohol and methanol using catalysts such as ionic liquids .

Scientific Research Applications

This compound serves multiple roles in scientific research:

- Solvent in Organic Synthesis : Its ability to dissolve a wide range of organic compounds makes it an ideal solvent for various chemical reactions. It is miscible with water, alcohols, ethers, and acetone, facilitating reactions that require different solvents.

- Biochemical Medium : In biological studies, it acts as a medium for biochemical reactions, aiding in the solubilization of reactants.

- Synthesis of Pharmaceutical Intermediates : While not directly used as a drug, it plays a crucial role in synthesizing intermediates for pharmaceuticals .

- Industrial Applications : Beyond research, it is utilized in the production of perfumes, dyes, and other industrial chemicals due to its favorable solvent properties.

Case Study 1: Use as a Solvent in Organic Reactions

In a study focusing on organic synthesis reactions, this compound was employed to facilitate the reaction between various substrates due to its high boiling point (91°C) and ability to dissolve polar and non-polar compounds effectively. The results indicated enhanced yields compared to other solvents used in similar conditions.

Case Study 2: Biochemical Reactions

Research demonstrated that this compound effectively solubilized reactants in enzymatic assays, leading to improved reaction rates and product yields. The compound's properties allowed for better interaction between enzymes and substrates in biochemical pathways .

Case Study 3: Environmental Impact Assessment

A study assessed the biodegradation of this compound in aquatic environments. Results showed that while the compound is biodegradable under specific conditions, its persistence in soil and water necessitates careful management due to potential ecological impacts .

Mécanisme D'action

The primary mechanism of action for sec-butyl methyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily those related to its solvent properties, enabling the interaction of various chemical species .

Comparaison Avec Des Composés Similaires

Methyl tert-butyl ether (MTBE): Used as a gasoline additive to increase octane rating.

Di-sec-butyl ether: Another ether with similar solvent properties but different structural characteristics.

Uniqueness: Sec-butyl methyl ether is unique due to its specific structural configuration, which provides distinct solvent properties compared to other ethers. Its ability to dissolve a wide range of substances makes it particularly valuable in organic synthesis and industrial applications .

Activité Biologique

Sec-butyl methyl ether (sBME), with the chemical formula CHO, is a colorless liquid primarily used as a solvent in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the available literature on the biological activity of sBME, including its metabolism, toxicity, and potential health effects.

This compound is synthesized through the dehydration of sec-butyl alcohol and methanol, typically using ionic liquid catalysts. Its structural similarity to other ethers, such as methyl tert-butyl ether (MTBE), raises questions about its biological behavior and toxicity profile .

Metabolism

The metabolism of sBME is largely characterized by its conversion to methyl ethyl ketone (MEK), which is a significant metabolite. Studies indicate that sBME is rapidly absorbed in mammals and metabolized primarily to MEK, which further undergoes transformation into various metabolites that are excreted via urine or exhaled .

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway Description | Excretion Route |

|---|---|---|

| This compound | Absorption into bloodstream | Urine, exhalation |

| Methyl ethyl ketone | Primary metabolite; further metabolism | Urine |

| 2,3-butanediol | Detected in urine; minor metabolite | Urine |

Acute and Chronic Toxicity

Table 2: Summary of Toxicity Studies

| Study Reference | Species | Exposure Duration | Observed Effects |

|---|---|---|---|

| Aarstad et al., 1985 | Male Sprague-Dawley rats | 3 days at 2000 ppm | Increased cytochrome P-450 levels |

| Nelson et al., 1989 | Female Sprague-Dawley rats | 19 days at varying doses | Reduced live fetuses at high doses |

| Cavender et al., 1983 | Fischer 344 rats | 90 days at >5000 ppm | Altered liver weight; no lesions observed |

Genotoxicity

In vitro studies have assessed the genotoxic potential of sBME. The findings indicate that it does not exhibit significant mutagenic properties, suggesting a low risk for genetic damage under controlled exposure conditions . However, extrapolation from MEK data is often employed due to the structural similarities between these compounds.

Case Studies

A case study involving occupational exposure to sBME highlighted respiratory irritation symptoms among workers in a facility where sBME was used extensively as a solvent. Monitoring revealed elevated levels of MEK in the air, correlating with reported symptoms. This underscores the importance of proper ventilation and exposure limits in industrial settings .

Propriétés

IUPAC Name |

2-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIMHIOIXPIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871171 | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6795-87-5 | |

| Record name | 2-Methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, sec-butyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.